6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 849054-21-3
VCID: VC4921148
InChI: InChI=1S/C15H16ClNO3/c16-12-7-11-10(9-17-4-2-1-3-5-17)6-15(19)20-14(11)8-13(12)18/h6-8,18H,1-5,9H2
SMILES: C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.75

6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

CAS No.: 849054-21-3

Cat. No.: VC4921148

Molecular Formula: C15H16ClNO3

Molecular Weight: 293.75

* For research use only. Not for human or veterinary use.

6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one - 849054-21-3

Specification

CAS No. 849054-21-3
Molecular Formula C15H16ClNO3
Molecular Weight 293.75
IUPAC Name 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)chromen-2-one
Standard InChI InChI=1S/C15H16ClNO3/c16-12-7-11-10(9-17-4-2-1-3-5-17)6-15(19)20-14(11)8-13(12)18/h6-8,18H,1-5,9H2
Standard InChI Key ZZSSDKOVPJBAQA-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O

Introduction

6-Chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. It features a chromenone core structure with a chlorine atom at the 6th position, a hydroxyl group at the 7th position, and a piperidin-1-ylmethyl group at the 4th position. This unique combination of functional groups imparts specific chemical and biological properties, making it of interest in various scientific fields, particularly in medicinal chemistry.

Synthesis

The synthesis of 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like thin-layer chromatography are used to monitor reaction progress.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate starting materials, often involving aromatic compounds and piperidine derivatives.

  • Coupling Reactions: The formation of the chromenone core involves coupling reactions that may include condensation or cyclization steps.

  • Functional Group Modifications: Subsequent steps may involve the introduction of the chlorine and hydroxyl groups through substitution or oxidation reactions.

Biological Activities and Applications

6-Chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one exhibits potential biological activities due to its unique structure. The hydroxyl and piperidin-1-ylmethyl groups enhance its binding affinity and selectivity towards specific molecular targets within biological systems. For instance, hydrogen bonding interactions between the hydroxyl group and active site residues of enzymes can influence enzymatic activity, while the piperidin group may improve lipophilicity and membrane permeability.

Potential Applications

  • Medicinal Chemistry: It is of interest in medicinal chemistry for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

  • Catalysis and Material Science: The compound's ability to form complexes with metal ions suggests applications in catalysis or material science.

Research Findings and Future Directions

Research on 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is ongoing, with studies focusing on its interaction with biological targets and potential therapeutic applications. Future directions may include the synthesis of derivatives with enhanced biological activities and further investigation into its mechanisms of action.

Comparison with Related Compounds

CompoundStructureNotable Properties
4-Butyl-6-Chloro-7-Hydroxy-8-(Piperidin-1-Ylmethyl)-2H-Chromen-2-OneFeatures a butyl group at the 4th positionExhibits antioxidant, anti-inflammatory, and potential anticancer properties
4-Ethyl-7-Hydroxy-8-(Piperidin-1-Ylmethyl)-2H-Chromen-2-OneFeatures an ethyl group at the 4th positionShows potential for various biological activities due to its lipophilicity

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